Home > Products > Screening Compounds P128957 > N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide - 922092-57-7

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Catalog Number: EVT-3044962
CAS Number: 922092-57-7
Molecular Formula: C26H33FN4O2
Molecular Weight: 452.574
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YM758 ((–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide) []

1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one []

Compound Description: This compound features a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a pyrrolidin-2-one ring. The crystal structure reveals that the tetrahydropyridine ring of the quinoline adopts a half-chair conformation while the pyrrolidine ring exhibits an envelope conformation. []

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

Compound Description: ISQ-1 functions as an IKur blocker, specifically targeting the Kv1.5 channel, making it a potential treatment for atrial fibrillation (AF). In animal models, it effectively increased atrial refractory periods without impacting ventricular function. []

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones []

Compound Description: This group of compounds, synthesized via a BiCl3-catalyzed imino Diels-Alder cycloaddition, features a tetrahydroquinoline ring substituted with a nitrophenyl group at the 6-position and a pyrrolidin-2-one ring at the 4-position. []

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) []

Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor (D3R) antagonist with therapeutic potential for opioid and cocaine use disorders. Unlike some earlier D3R antagonists, R-VK4-40 demonstrated a favorable cardiovascular safety profile in preclinical studies. []

R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) []

Compound Description: R-VK4-116, similar to its analog R-VK4-40, is a highly selective dopamine D3 receptor (D3R) antagonist. It has shown promise in preclinical models for treating opioid and cocaine use disorders and possesses a good cardiovascular safety profile. []

SB-277,011A (2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile) [, ]

Compound Description: SB-277,011A is a dopamine D3 receptor (D3R) antagonist. In contrast to the favorable cardiovascular profile of newer D3R antagonists like R-VK4-40 and R-VK4-116, SB-277,011A was reported to potentially have adverse cardiovascular effects when administered with cocaine. [, ]

Alogliptin (2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)benzonitrile) []

Compound Description: Alogliptin is an antidiabetic drug. Its crystal structure, both in free base and benzoate salt forms, reveals distinct hydrogen-bonding patterns, offering insights into its solid-state properties and potential implications for its pharmaceutical development. []

1-[2-(6-methyl-2-pyridyl)ethyl]-4-(4-methylsulfonylaminobenzoyl)piperidine (E-4031) []

Compound Description: E-4031 belongs to the methanesulfonanilide class of drugs, known for their potent hERG K+ channel blocking activity, which can lead to acquired long QT syndrome. Research suggests that E-4031 preferentially binds to the open state of the hERG channel, leading to its blocking effect. []

(+)-N-[1′-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] monohydrochloride (MK-499) [, ]

Compound Description: MK-499 is classified as a rapidly activating component of delayed rectifier potassium current blocker. This drug exhibits potent antiarrhythmic effects by selectively inhibiting the IKr current in cardiac cells. Preclinical studies have demonstrated its efficacy in terminating atrial fibrillation. [, ]

Overview

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic organic compound with the chemical formula C26H33FN4O2C_{26}H_{33}FN_{4}O_{2} and a molecular weight of 452.6 g/mol. It is classified as a pharmaceutical compound, potentially relevant in medicinal chemistry due to its structural features that suggest activity in biological systems. The compound's unique structure incorporates a fluorophenyl group and a tetrahydroquinoline moiety, which are often associated with various pharmacological activities.

Synthesis Analysis

Methods

The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Tetrahydroquinoline Derivative: This can be achieved through cyclization reactions involving appropriate precursors such as amino ketones and aldehydes.
  2. Piperidine Substitution: The introduction of the piperidine moiety is performed via nucleophilic substitution reactions where piperidine derivatives react with activated halides or other electrophiles.
  3. Fluorophenyl Introduction: The fluorophenyl group can be introduced through coupling reactions such as Suzuki or Heck reactions, which facilitate the formation of carbon-carbon bonds.
  4. Final Coupling: The last step generally involves the coupling of the tetrahydroquinoline-piperidine intermediate with the fluorophenyl component to yield the final product.

Technical Details

The synthesis may require specific conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates and yields. Purification techniques like recrystallization or chromatography are often employed to isolate the desired compound from by-products.

Molecular Structure Analysis

Structure

The molecular structure of N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can be represented as follows:

Molecular Formula C26H33FN4O2\text{Molecular Formula }C_{26}H_{33}FN_{4}O_{2}

Data

  • Molecular Weight: 452.6 g/mol
  • CAS Number: 922092-57-7
  • Structural Features: The compound features a central ethanediamide backbone with substituents that include a fluorinated phenyl group and a complex bicyclic amine structure.
Chemical Reactions Analysis

Reactions

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may participate in various chemical reactions typical of amides and amines:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
  2. Acylation Reactions: The amine groups can undergo acylation to form new amide derivatives.
  3. Reductive Reactions: Reduction of certain functional groups could modify the compound's properties and biological activity.

Technical Details

These reactions require careful control of conditions to avoid decomposition or side reactions that could lead to undesired products.

Mechanism of Action

Process

The mechanism of action for N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. Given its structural components:

  1. Receptor Binding: The compound may bind to neurotransmitter receptors due to its amine functionalities.
  2. Inhibition Mechanisms: It could act as an inhibitor for certain enzymes involved in metabolic pathways.

Data

Research into similar compounds suggests potential applications in modulating neurotransmission or exhibiting antitumor properties.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, it is expected that:

  • Appearance: Likely exists as a solid at room temperature.

Chemical Properties

The chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic regions.
  • Stability: Stability under normal laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or cancer therapies due to its complex structure suggesting bioactivity.
  2. Research Tools: Could serve as a tool compound in pharmacological studies exploring receptor interactions or enzyme inhibition.

This compound exemplifies the intricate design involved in modern medicinal chemistry aimed at developing new therapeutic agents through careful structural modifications and understanding of chemical behavior.

Properties

CAS Number

922092-57-7

Product Name

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide

Molecular Formula

C26H33FN4O2

Molecular Weight

452.574

InChI

InChI=1S/C26H33FN4O2/c1-30-13-5-6-20-16-21(9-12-23(20)30)24(31-14-3-2-4-15-31)18-29-26(33)25(32)28-17-19-7-10-22(27)11-8-19/h7-12,16,24H,2-6,13-15,17-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

CHDMPJLOJOSLCX-UHFFFAOYSA-N

SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.